4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
The compound "4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The presence of a methylthio group and a carboxylic acid moiety in the compound suggests potential reactivity and the possibility of being a key intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the Mitsunobu reaction has been employed to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of pyrimidine synthesis methods . Additionally, the Atwal-Biginelli cyclocondensation reaction is another method used to synthesize alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates, showcasing the diversity of synthetic approaches . These methods contribute to the molecular diversity of pyrimidine derivatives and highlight the importance of the core structure in various synthetic routes.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidine ring, such as the methylthio group, can significantly influence the molecule's properties and reactivity. The tautomeric forms of pyrimidine derivatives, as seen in the Atwal-Biginelli cyclocondensation products, are determined using techniques like NMR spectroscopy, which provides insights into the dynamic nature of these compounds .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions, which can be influenced by the substituents attached to the ring. For example, the Mitsunobu reaction used in the synthesis of furo[2,3-d]pyrimidines can be affected by the substituents in the arylamine moiety . The reactivity of the methylthio group in pyrimidine derivatives can lead to nucleophilic substitution reactions, as observed in the synthesis of thieno[2,3-d]pyrimidine derivatives . These reactions are crucial for the functionalization of the pyrimidine core and the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, are determined by their molecular structure and substituents . The introduction of different substituents can lead to variations in these properties, which are important for the compound's applications in medicinal chemistry. For instance, the antimicrobial activity of certain thieno[2,3-d]pyrimidine derivatives has been studied, indicating the potential of these compounds in pharmaceutical development .
Scientific Research Applications
Synthesis of β-Dialkylaminoethyl Esters
Grant, Seemann, and Winthrop (1956) synthesized β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, including compounds related to 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid. These esters were characterized as hydrochlorides, methobromides, and methiodides salts (Grant, Seemann, & Winthrop, 1956).
Fungicidal Properties
Tumkevičius, Urbonas, and Vainilavicius (2013) reported the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for the methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These derivatives possess fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2013).
Structural Analysis and Hydration Studies
Kress (1994) conducted a study on pyrimidine-5-carboxylic acids, including 2-methyl- and 4-methyl derivatives. They investigated the covalent hydration of these compounds and provided insights into their structural properties (Kress, 1994).
Novel Synthesis Methods
Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. Their method involved the direct formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate from key intermediates (Santilli, Kim, & Wanser, 1971).
Tautomeric Studies of Pyrimidine Derivatives
Nishimura, Okamoto, Ikunaka, and Ohyama (2011) synthesized alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer. They conducted NMR spectroscopy to determine the structures of these tautomeric products, expanding the molecular diversity of related derivatives (Nishimura, Okamoto, Ikunaka, & Ohyama, 2011).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H319 and H335, indicating that it can cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPKZVQATOWLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394202 | |
Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid | |
CAS RN |
98276-75-6 | |
Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98276-75-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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